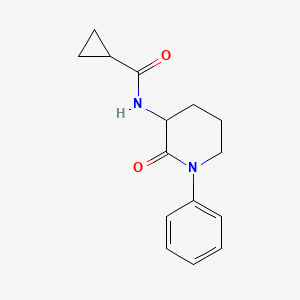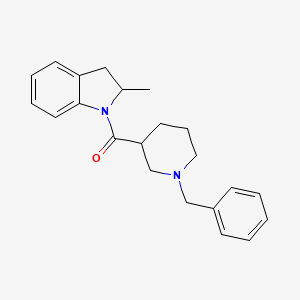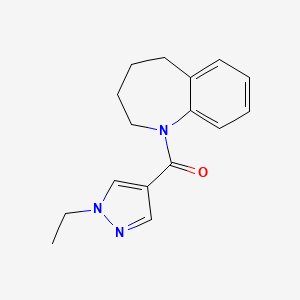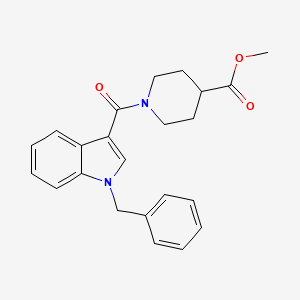
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of molecules known as GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). CPP-115 has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme responsible for the breakdown of GABA. By inhibiting the breakdown of GABA, this compound increases the levels of this inhibitory neurotransmitter in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to have anxiolytic effects and may be effective in reducing anxiety and stress-related behaviors. Additionally, this compound has been shown to have potential as a treatment for addiction and may be effective in reducing drug-seeking behavior.
实验室实验的优点和局限性
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of this enzyme in various neurological disorders. Additionally, this compound has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for use in animal models of disease. However, like all experimental compounds, this compound has limitations. Its effects on GABA metabolism may be complex and may vary depending on the specific brain region and cell type being studied. Additionally, the long-term effects of this compound on brain function and behavior are not yet fully understood.
未来方向
There are several potential future directions for research on N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, particularly with regard to its potential as a treatment for addiction and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on GABA metabolism in different brain regions and cell types.
合成方法
The synthesis of N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide involves the reaction of 3-phenylpiperidin-2,6-dione with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also demonstrated potential as a treatment for addiction and anxiety disorders. This compound has also been studied for its potential use in the treatment of neuropathic pain.
属性
IUPAC Name |
N-(2-oxo-1-phenylpiperidin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(11-8-9-11)16-13-7-4-10-17(15(13)19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWIZGRTSPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)


![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)
![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)